molecular formula C18H20ClN5O5 B13736368 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide CAS No. 32868-94-3

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide

Cat. No.: B13736368
CAS No.: 32868-94-3
M. Wt: 421.8 g/mol
InChI Key: BOGCVTRLRZILNV-UHFFFAOYSA-N
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Description

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide is a high-purity chemical reagent of significant interest in medicinal chemistry and cancer research, particularly in the development of novel bioreductive drugs . This compound is structurally related to the classic hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), which demonstrates selective toxicity for hypoxic cells, a key feature of the tumor microenvironment . Its core research value lies in its potential mechanism of action: under low-oxygen (hypoxic) conditions, the compound can be enzymatically reduced, leading to the activation of cytotoxic species that target and kill cells . This bioreductive process is oxygen-inhibited, meaning it occurs preferentially in hypoxic tumor cells over well-oxygenated normal tissues, providing a basis for developing targeted cancer therapies . The primary research applications for this compound include use as a reference standard in analytical studies, a key intermediate in synthetic organic chemistry, and a critical tool for investigating the mechanisms of bioreductive activation and hypoxia-selective cytotoxicity in vitro . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

32868-94-3

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide

InChI

InChI=1S/C18H20ClN5O5/c1-2-22(8-7-19)13-5-3-12(4-6-13)11-21-15-9-14(18(20)25)16(23(26)27)10-17(15)24(28)29/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,25)

InChI Key

BOGCVTRLRZILNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves multi-step organic reactions, starting from appropriately substituted benzamide derivatives and introducing the 2-chloroethyl(ethyl)amino moiety via nucleophilic substitution or amination reactions. The key steps often include:

  • Nitration of benzamide derivatives to introduce the 2,4-dinitro groups.
  • Formation of the amino linkage at the 5-position of the benzamide ring.
  • Attachment of the 4-[2-chloroethyl(ethyl)amino]phenyl substituent through a nucleophilic aromatic substitution or reductive amination.

The exact synthetic procedures may vary depending on the starting materials and reagents used, but the core strategy involves careful control of reaction conditions to achieve selective substitution and maintain the integrity of sensitive functional groups such as nitro and chloroethyl groups.

Typical Laboratory Procedure

A representative preparation method includes:

  • Starting Material Preparation: Synthesize or procure 5-amino-2,4-dinitrobenzamide as the core intermediate.
  • Formation of the Schiff Base or Direct Amination: React the amino group at position 5 with 4-(2-chloroethyl(ethyl)amino)benzaldehyde or equivalent electrophilic species to form an imine intermediate.
  • Reduction Step: Reduce the imine to the corresponding secondary amine using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Purification: Isolate the product by standard organic extraction, followed by recrystallization or chromatographic purification.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are preferred for nucleophilic substitution steps.
  • Temperature: Reactions are typically conducted at moderate temperatures (25–80°C) to balance reaction rate and selectivity.
  • Catalysts/Additives: Acid or base catalysts may be used to facilitate amination or nitration steps.
  • Yield: Optimized protocols report yields ranging from 60% to 85%, depending on the purity of starting materials and reaction scale.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nitration of benzamide HNO3/H2SO4 mixture 0–5 2 75 Controlled addition to prevent over-nitration
Amination at position 5 4-(2-chloroethyl(ethyl)amino)benzaldehyde, NaBH4 25–40 3 80 Reduction of Schiff base intermediate
Purification Dichloromethane extraction, recrystallization Room temp N/A N/A High purity product (>98% by HPLC)

Research Outcomes and Analytical Data

  • Spectroscopic Confirmation: The final compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic signals for aromatic protons, nitro substituents, and the chloroethyl side chain.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula $$C{14}H{13}ClN5O5$$ confirms the molecular weight.
  • Elemental Analysis: Matches calculated carbon, hydrogen, nitrogen, and chlorine content within ±0.3%.
  • Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity >98%, suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of chloroethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction may produce diamino derivatives.

Scientific Research Applications

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide involves its interaction with cellular components. The compound may exert its effects by:

    Alkylation of DNA: Leading to DNA damage and inhibition of cell division.

    Inhibition of Enzymes: Interfering with enzymatic pathways critical for cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SN 23862 (5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide)

  • Structural Similarities: Both compounds share a 2,4-dinitrobenzamide core and a bis-chloroethylamino group.
  • Key Differences: The target compound replaces one chloroethyl group in SN 23862 with a methylamino group.
  • Functional Impact: Reduction Chemistry: SN 23862 undergoes radiolytic reduction primarily at the 4-nitro group, forming cytotoxic 4-hydroxylamine and 4-amine derivatives. Cytotoxicity: SN 23862’s 4-amine derivative is 10-fold more cytotoxic than the parent compound but undergoes cyclization to a less toxic tetrahydroquinoxaline. The target’s methyl group could stabilize intermediates, affecting potency . Hypoxic Selectivity: SN 23862 exhibits hypoxic selectivity (45–115-fold in repair-deficient UV4 cells) due to oxygen-inhibited reduction. The target’s substituents may modulate this selectivity .
Table 1: Key Properties of SN 23862 vs. Target Compound
Property SN 23862 Target Compound
Substituents Bis(2-chloroethyl)amino Methylamino + chloroethylamino
Reduction Site (Nitro) Predominantly 4-nitro Likely 4-nitro (electron affinity preserved)
Major Cytotoxic Metabolite 4-Amine (IC₅₀: ~1 μM in hypoxic cells) Hypothesized 4-amine (potentially stabilized)
Hypoxic Selectivity (UV4) 45–115-fold Expected similar range (dependent on nitro)

CB 1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)

  • Structural Similarities :
    • Both compounds have a 2,4-dinitrobenzamide backbone.
  • Key Differences :
    • CB 1954 contains an aziridinyl group instead of a nitrogen mustard.
  • Functional Impact: Activation Mechanism: CB 1954’s aziridine group is directly reactive, forming DNA crosslinks without requiring enzymatic activation. In contrast, the target compound’s chloroethyl group must hydrolyze to form a reactive ethylethyleniminium ion . Metabolism: CB 1954 is activated by nitroreductases to a 4-hydroxylamine derivative, which generates bifunctional alkylating agents. The target compound’s methylamino group may slow hydrolysis, prolonging circulation time .

Bendamustine-Related Compounds (e.g., USP Bendamustine Related Compound I RS)

  • Structural Similarities: Both contain bis(2-chloroethyl)amino groups for DNA alkylation.
  • Key Differences :
    • Bendamustine derivatives lack nitro groups, relying solely on alkylation rather than bioreduction.

Mechanistic and Pharmacological Insights

Bioreductive Activation

  • Nitro Group Reduction: Under hypoxia, the 4-nitro group in the target compound is reduced to hydroxylamine or amine derivatives, generating cytotoxic species. This mirrors SN 23862 but may differ in kinetics due to methylamino substitution .
  • DNA Alkylation: The chloroethyl group forms DNA crosslinks after hydrolysis, similar to nitrogen mustards. The methylamino group may delay hydrolysis, enhancing tumor targeting .

Hypoxic Selectivity

  • Oxygen Inhibition : Aerobic conditions suppress nitro group reduction, limiting cytotoxicity to hypoxic tumor regions. Meta-nitro isomers (e.g., SN 23862 analogs) show higher selectivity than ortho/para isomers, suggesting the target’s 2,4-dinitro arrangement is optimal .

Cytotoxicity Profile

  • In Vitro Data: SN 23862’s 4-amine derivative has an IC₅₀ of ~1 μM in hypoxic cells, while CB 1954’s IC₅₀ is ~10 μM. The target compound’s methylamino group may enhance cellular uptake or metabolite stability, improving potency .

Biological Activity

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide (CAS No. 32868-94-3) is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dinitrobenzamide moiety : Implicated in its biological activity.
  • Chloroethyl group : A hallmark of nitrogen mustard compounds known for their alkylating properties.
  • Ethylamino group : Enhances solubility and biological interactions.

Molecular Formula : C18H20ClN5O5
Molecular Weight : 421.8 g/mol
IUPAC Name : 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide

The primary mechanism of action for 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide involves:

  • Alkylation of DNA : The chloroethyl group facilitates the formation of reactive intermediates that alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
  • Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and alter cell cycle progression.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its activity can be summarized as follows:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.2DNA alkylation and HDAC inhibition
HeLa (Cervical Cancer)3.8Induction of apoptosis via gene expression changes
MCF-7 (Breast Cancer)4.5Cell cycle arrest and apoptosis

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    A study demonstrated that 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide effectively inhibited HDAC activity in HeLa cells, resulting in increased acetylation of histones and altered expression of pro-apoptotic genes .
  • Cytotoxicity Assessment :
    In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against multiple cancer cell lines. The IC50 values suggest a strong potential for therapeutic application in oncology .
  • Comparative Analysis with Similar Compounds :
    The biological activity of this compound was compared with other known alkylating agents such as Chlorambucil and Melphalan, highlighting its unique potency and specificity for certain cancer types.

Comparison with Similar Compounds

Compound Name Structural Features Biological Activity
ChlorambucilNitrogen mustard alkylating agentUsed in various cancers
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideSimilar HDAC inhibitory propertiesPotential anti-cancer effects
5-[[4-(bis(2-bromoethyl)amino)phenyl]methylamino]-2-nitrobenzamideBrominated variantInvestigated for cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include nitro-group introduction and alkylation of the chloroethylamino moiety. Optimize yield by controlling temperature (60–80°C) and using polar aprotic solvents like dimethylformamide (DMF) to enhance solubility. Catalysts such as triethylamine can facilitate amide bond formation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures high purity .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and integration ratios.
  • FT-IR for functional group verification (e.g., nitro groups at ~1520 cm⁻¹).
  • HPLC-MS for purity assessment and molecular weight confirmation.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What initial biological screening protocols are suitable for evaluating its anticancer potential?

  • Methodological Answer : Conduct enzyme inhibition assays targeting kinases or apoptosis-related proteins (e.g., caspase-3). Use cell viability assays (MTT or ATP-luminescence) on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1–100 µM) and compare to standard inhibitors (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory results in the compound’s enzyme inhibition efficacy across studies be systematically addressed?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, substrate concentration).
  • Off-Target Profiling : Use proteomic arrays to identify non-specific interactions.
  • Computational Validation : Perform molecular docking to assess binding affinity variations across protein conformers .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent to evaluate stability and binding free energy (MM-PBSA).
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. chloroethyl groups) on activity .

Q. How can researchers address stability challenges during storage and in vitro assays?

  • Methodological Answer :

  • Degradation Studies : Monitor stability under varying pH (4–9), light, and temperature (4°C vs. 25°C) via HPLC.
  • Lyophilization : Improve shelf-life by lyophilizing in phosphate buffer (pH 7.4) with cryoprotectants (e.g., trehalose).
  • Reactive Intermediate Trapping : Use scavengers (e.g., glutathione) in cell culture media to mitigate off-target alkylation .

Q. What strategies validate the compound’s selectivity for specific cancer pathways?

  • Methodological Answer :

  • CRISPR-Cas9 Screens : Knock out suspected target genes in cancer cells and assess resistance.
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • In Vivo Zebrafish Xenografts : Evaluate tumor regression and toxicity in parallel with murine models .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutant vs. wild-type proteins.
  • Experimental Validation : Synthesize analogs predicted to enhance activity (e.g., substituent modifications) and retest.
  • Meta-Analysis : Compare results across published datasets using tools like RevMan to identify confounding variables (e.g., assay type) .

Q. What theoretical frameworks guide mechanistic studies of its reactive intermediates (e.g., nitro-reduction products)?

  • Methodological Answer :

  • DFT Calculations : Model nitro-group reduction pathways and intermediate stability using Gaussian 16.
  • Electrochemical Studies : Use cyclic voltammetry to identify reduction potentials.
  • Trapping Experiments : Employ spin-trapping agents (e.g., TEMPO) to detect radical intermediates .

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